DIQ3 Demonstrates Sub-5 μM Anti-Proliferative Activity in HCT116 Colon Cancer Cells with IC50 of ~4 μM
DIQ3 inhibits HCT116 colon cancer cell viability with an IC50 of approximately 4 μM (MTT assay, 24–72 h), a value that positions it among the more potent quinoxaline-derived agents tested in this cell line [1]. For context, structurally related but distinct quinoxaline compounds exhibit HCT116 IC50 values spanning two orders of magnitude: ethyl gallate quinoxaline G-A1 shows an IC50 of 16.67 μM [2], certain EGFR-targeted quinoxalines yield IC50 values of 2.3–4.2 μM [3], and highly optimized dual HIF-1α/VEGF modulators reach 0.05–0.07 μM [4]. Within the DIQ series, all four derivatives (DIQ3–6) cause >50% viability reduction at 4 μM, but only DIQ3 has been extensively characterized for CSC-specific activity and in vivo-relevant 3D models [1].
| Evidence Dimension | Anti-proliferative activity in HCT116 colon cancer cells (IC50) |
|---|---|
| Target Compound Data | ~4 μM (IC50) |
| Comparator Or Baseline | DIQ4–6: >50% inhibition at 4 μM (exact IC50 not reported); Ethyl gallate quinoxaline G-A1: IC50 = 16.67 μM; EGFR-TK quinoxaline derivatives: IC50 = 2.3–4.2 μM; HIF-1α/VEGF quinoxaline modulators: IC50 = 0.05–0.07 μM |
| Quantified Difference | DIQ3 is ~4-fold more potent than G-A1; comparable to EGFR-targeted quinoxalines but with distinct CSC-targeting profile (see Evidence 2) |
| Conditions | HCT116 human colon cancer cells; MTT assay; 24–72 h treatment |
Why This Matters
For procurement, the ~4 μM IC50 establishes DIQ3 as a reliably active tool compound for colon cancer studies, avoiding the large inter-compound potency variability seen across quinoxaline libraries and ensuring reproducible anti-proliferative effects without requiring custom sub-nanomolar optimization.
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